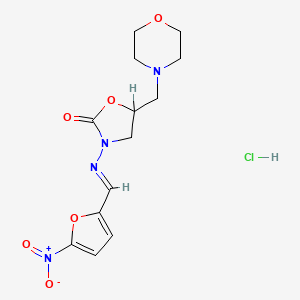

Furaltadone hydrochloride

Description

The exact mass of the compound Furaltadone HCl is 360.0836620 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2818-22-6 |

|---|---|

Molecular Formula |

C13H17ClN4O6 |

Molecular Weight |

360.75 g/mol |

IUPAC Name |

(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+;/t11-;/m1./s1 |

InChI Key |

PPSVFZXMDMUIGB-QCKCDBGISA-N |

SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |

Isomeric SMILES |

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |

Related CAS |

139-91-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of furaltadone hydrochloride

Topic: Chemical Structure and Molecular Weight of Furaltadone Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1]

Structural Characterization, Physicochemical Properties, and Analytical Protocols[1][2][3]

Executive Summary

This compound (CAS: 3759-92-0) is a synthetic nitrofuran derivative historically utilized as a broad-spectrum antibacterial agent in veterinary medicine.[1][2][3][4][5] Structurally, it is distinguished by a morpholinomethyl-substituted oxazolidinone ring linked to a 5-nitrofuran moiety via an azomethine spacer.[1][3][4] While its use in food-producing animals has been severely restricted or banned globally due to genotoxicity and carcinogenicity concerns (specifically regarding its metabolite AMOZ), it remains a critical reference standard in food safety analysis and environmental toxicology.[1][4]

This guide provides a rigorous examination of its chemical structure, molecular weight calculations, stability profiles, and validated analytical methodologies for identification and quantification.[4]

Chemical Identity & Molecular Metrics[1][2][3][4][5][6][7][8][9]

The precise characterization of this compound requires distinguishing between the free base and the hydrochloride salt, a common source of calculation error in stoichiometric applications.[4]

Core Identity Data[4][5]

| Parameter | Specification |

| Common Name | This compound |

| IUPAC Name | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one hydrochloride |

| CAS Number (HCl Salt) | 3759-92-0 |

| CAS Number (Free Base) | 139-91-3 |

| Appearance | Yellow crystalline powder (Nitrofuran chromophore) |

| Chirality | Contains one chiral center at C5 of the oxazolidinone ring.[1][2][3][4][6][7] Typically supplied as a racemate.[4] |

Molecular Weight & Formula Analysis[1][5]

| Component | Molecular Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| Furaltadone Cation | 325.1143 | 325.30 | |

| Chloride Counterion | 34.9689 | 35.45 | |

| Furaltadone HCl | 360.0837 | 360.75 |

Critical Note for Formulation: When preparing molar solutions, researchers must account for the hydrochloride salt mass (

g/mol ).[8][4] If the protocol specifies the concentration of the active moiety (free base), a conversion factor of 0.899 () must be applied.[4]

Structural Architecture & Pharmacophore Analysis[4]

This compound is a multi-ring system designed for bacterial penetration and ribosomal interference.[4] Its structure can be segmented into four functional domains, each contributing to its physicochemical behavior and biological activity.[4]

Structural Connectivity Diagram

The following diagram illustrates the functional connectivity and the sites susceptible to metabolic cleavage (specifically the release of AMOZ).

Figure 1: Pharmacophore connectivity of Furaltadone.[1][3][4] The Nitrofuran moiety is responsible for antibacterial activity via nitro-reduction, while the Oxazolidinone-Morpholine side chain (AMOZ) serves as the persistent marker for residue analysis.[1][3][4]

Key Structural Features[1][4][5]

-

5-Nitrofuran Moiety: This electron-deficient ring is the "warhead."[1][3][4] Bacterial nitroreductases reduce the nitro group (

) to reactive intermediates (nitroso/hydroxylamine) that damage bacterial DNA.[1][4] This group is also responsible for the compound's photosensitivity .[4] -

Azomethine Linker (

): Connects the pharmacophore to the backbone.[1][3][4] It provides a conjugated system that shifts the UV absorption maximum to the visible region (yellow color).[1][4] -

Oxazolidinone Ring: Provides the structural backbone.[4] The C5 position is the chiral center.[4]

-

Morpholine Ring: A saturated heterocycle that enhances water solubility and pharmacokinetic profile compared to other nitrofurans like furazolidone.[4]

Physicochemical Properties & Stability[1][2][3][4][5][7][10]

Understanding the physical limitations of Furaltadone HCl is vital for experimental reproducibility.[4]

-

Solubility:

-

pKa: The morpholine nitrogen has a pKa of approximately 6.35 , making it protonated at physiological pH.[4]

-

Stability Profile:

Analytical Characterization Protocols

For structural confirmation and residue analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][3][4]

Validated LC-MS/MS Workflow

Objective: Confirm identity and purity of Furaltadone HCl reference standards.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[1][4]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 5-8 minutes.

Mass Spectrometry Parameters (ESI+):

Since the salt dissociates in solution, the target species is the protonated cation

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |

| 325.1 ( | 281.1 | ~15 | Loss of |

| 325.1 | 252.1 | ~25 | Fragmentation of Oxazolidinone core |

| 325.1 | 128.1 | ~35 | Nitrofuran characteristic fragment |

Analytical Workflow Diagram

Figure 2: Step-by-step LC-MS/MS workflow for the identification of Furaltadone.[1][3][4]

Biological Implications of Structure

The structural design of Furaltadone dictates its dual nature: effective antibacterial action and significant toxicity.[4]

-

Mechanism of Action: The 5-nitro group is sequentially reduced by bacterial flavoproteins (nitroreductases) to highly reactive free radicals.[1][3][4] These radicals attack bacterial ribosomal proteins and DNA, inhibiting protein synthesis and causing strand breaks.[4]

-

Toxicity & Metabolism:

-

The azomethine bond is labile in vivo.[4]

-

Hydrolysis releases AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone).[1][3][4]

-

AMOZ is capable of forming protein adducts, leading to long-term tissue persistence.[1][3][4] This protein binding is the primary reason for its ban in food animals, as standard cooking does not degrade these bound residues.[4]

-

References

-

PubChem. (2025).[1][4] Furaltadone Compound Summary. National Library of Medicine.[4] [Link]

-

European Food Safety Authority (EFSA). (2002).[1][4] Opinion of the Scientific Panel on Food Additives... on Nitrofuran residues. [Link][1][4]

-

Vass, M., et al. (2008).[4] Nitrofurans: Antibiotic residues in food.[1][4] In Comprehensive Analytical Chemistry. Elsevier.[1][4][12] [Link][1][3][4]

-

Barbosa, J., et al. (2011).[4] A LC-MS/MS methodology to determine furaltadone residues in macroalgae. Journal of Chromatography B. [Link]

Sources

- 1. CAS 3759-92-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3759-92-0 [chemicalbook.com]

- 3. Furaltadone HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Furaltadone Hcl Or this compound BP EP USP CAS 3759-92-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. nbinno.com [nbinno.com]

- 9. akademisains.gov.my [akademisains.gov.my]

- 10. This compound | Parasite | Antibiotic | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. A LC-MS/MS methodology to determine furaltadone residues in the macroalgae Ulva lactuca - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Furaltadone Hydrochloride Against Gram-Negative Bacteria

Executive Summary

Furaltadone Hydrochloride is a synthetic nitrofuran derivative that functions as a broad-spectrum bactericidal agent.[1][2] Unlike antibiotics that target a single enzyme (e.g., beta-lactams targeting penicillin-binding proteins), furaltadone acts as a suicide prodrug . Its efficacy against Gram-negative pathogens such as Escherichia coli and Salmonella spp.[3] relies on intracellular bioactivation by bacterial nitroreductases (Type I). This enzymatic reduction generates highly reactive electrophilic intermediates that inflict catastrophic, non-specific damage on bacterial macromolecules, primarily DNA, RNA, and ribosomes.[1] This multi-targeted mechanism creates a high genetic barrier to resistance, making it a compound of renewed interest in the context of antimicrobial resistance (AMR).

Chemical & Pharmacological Profile

-

Class: Nitrofuran antibiotic (5-nitrofuran derivative)[4]

-

Chemical Structure: Contains a 5-nitrofuran ring coupled to a morpholinomethyl-2-oxazolidinone side chain.

-

Solubility: The hydrochloride salt significantly enhances water solubility compared to the base, facilitating bioavailability and diffusion through the aqueous channels of the Gram-negative outer membrane.

Molecular Mechanism of Action

The bactericidal activity of furaltadone is not inherent to the parent molecule; it requires metabolic activation within the bacterial cell. The mechanism proceeds in four distinct phases: Permeation, Activation, Intermediate Formation, and Macromolecular Damage.

Phase 1: Permeation (Gram-Negative Entry)

Gram-negative bacteria possess a complex cell envelope with an outer membrane (OM) that acts as a selective barrier.

-

Passive Diffusion: Furaltadone HCl, being a relatively small, hydrophilic molecule (due to the HCl salt form), traverses the outer membrane primarily through porin channels (such as OmpF and OmpC in E. coli).

-

Periplasmic Transit: Once in the periplasm, it diffuses across the peptidoglycan layer and transports across the inner membrane into the cytoplasm, likely via passive diffusion driven by the concentration gradient created by its rapid intracellular metabolism.

Phase 2: Enzymatic Activation (The "Suicide" Step)

Upon entering the cytoplasm, furaltadone is recognized as a substrate by specific bacterial flavoproteins known as oxygen-insensitive nitroreductases (Type I) .

-

Primary Activator (NfsA): The major oxygen-insensitive nitroreductase, dependent on NADPH.[5] It catalyzes the stepwise reduction of the 5-nitro group.

-

Secondary Activator (NfsB): A minor nitroreductase, utilizing both NADH and NADPH.

-

Reaction Specificity: Unlike mammalian Type II nitroreductases (which perform a one-electron reduction to a reversible nitro-anion radical), bacterial Type I enzymes perform a two-electron transfer . This distinction is critical for selective toxicity, as it prevents the futile redox cycling seen in mammalian cells and drives the drug toward irreversible toxic intermediates.

Phase 3: Generation of Reactive Intermediates

The reduction of the nitro group (

-

Nitroso intermediate (

) -

Hydroxylamine intermediate (

) -

Amine (

) – (Final stable product, often inactive)

The hydroxylamine and nitroso intermediates are the "warheads." They are highly reactive electrophiles that do not require specific binding pockets; instead, they attack nucleophilic centers within the cell.

Phase 4: Macromolecular Damage

The reactive intermediates effect a "scorched earth" policy within the bacterium:

-

DNA Damage: They covalently bind to DNA, causing strand breakage, cross-linking, and destabilization of the helix. This triggers the SOS response but often overwhelms repair mechanisms (RecA/LexA pathways).

-

Ribosomal Attack: The intermediates bind to ribosomal proteins and rRNA, physically blocking the translation machinery and halting protein synthesis.

-

Metabolic Disruption: Key enzymes, particularly those with nucleophilic cysteine active sites (e.g., in the citric acid cycle), are inactivated.

Visualization: Molecular Pathway

Figure 1: The reductive activation pathway of Furaltadone HCl within a Gram-negative bacterium.

Resistance Mechanisms

Resistance to furaltadone is acquired slowly and is typically chromosomal rather than plasmid-mediated, which limits rapid horizontal spread.

-

Stepwise Reductase Loss: High-level resistance requires the sequential inactivation of both nfsA and nfsB genes. A mutation in nfsA confers low-level resistance, while a double mutant (nfsA/nfsB) exhibits high-level resistance.

-

Cross-Resistance: Bacteria resistant to furaltadone typically show cross-resistance to other nitrofurans (nitrofurantoin, furazolidone) due to the shared activation mechanism.

Experimental Validation Protocols

To rigorously validate the mechanism of action and efficacy of furaltadone HCl, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution (CLSI Guidelines)

-

Preparation: Dissolve Furaltadone HCl in sterile water (stock 10 mg/mL).

-

Inoculum: Adjust E. coli (ATCC 25922) suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Dilution: Prepare serial two-fold dilutions of furaltadone (range 0.25 – 128 µg/mL) in 96-well plates.

-

Incubation: 16–20 hours at 35°C ± 2°C.

-

Readout: The MIC is the lowest concentration preventing visible turbidity.

-

Validation: Quality Control strain E. coli ATCC 25922 must fall within established nitrofuran ranges (typically 4–32 µg/mL for related nitrofurans).

-

Protocol B: Confirmation of Nitroreductase Dependence

This assay confirms the drug acts via the NfsA/NfsB pathway.

-

Strains: Use Wild Type E. coli (WT) and isogenic deletion mutants

, -

Method: Perform MIC assay (Protocol A) on all four strains simultaneously.

-

Expected Data:

Strain Expected MIC Trend Interpretation Wild Type Baseline (Sensitive) Functional activation |

| Equal to or 2x WT | Minor role of NfsB | |

Protocol C: DNA Damage Assessment (ROS/Tunel)

Validates the "Warhead" effect.

-

Treatment: Treat log-phase E. coli with 1x MIC and 4x MIC of furaltadone for 1, 2, and 4 hours.

-

ROS Detection: Stain with DCFH-DA (2',7'-dichlorofluorescin diacetate). Measure fluorescence (Ex/Em 485/535 nm).

-

Hypothesis: Significant increase in fluorescence vs. untreated control indicates oxidative stress/reactive intermediate generation.

-

-

DNA Fragmentation: Use TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA strand breaks.

-

Hypothesis: Dose-dependent increase in TUNEL-positive cells.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow for validating Furaltadone HCl activity and mechanism.

References

-

Whiteway, J., et al. (1998).[6] "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link

-

Zenno, S., et al. (1996).[6] "Biochemical characterization of NfsA, the major nitroreductase in Escherichia coli." Journal of Bacteriology. Link

-

McOsker, C. C., & Fitzpatrick, P. M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy. Link

-

Race, P. R., et al. (2005). "Structural analysis of the reaction mechanism of the Escherichia coli oxygen-insensitive nitroreductase NfsA." Journal of Biological Chemistry. Link

-

Valko, M., et al. (2007). "Free radicals and antioxidants in normal physiological functions and human disease." The International Journal of Biochemistry & Cell Biology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Furaltadone - Wikipedia [en.wikipedia.org]

- 5. Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E. coli NfsA: an alternative nitroreductase for prodrug activation gene therapy in combination with CB1954 - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic pathway of furaltadone to AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)

Executive Summary

Furaltadone (5-morpholinomethyl-3-(5-nitrofurfurylideneamino)-2-oxazolidinone) is a nitrofuran antibiotic historically used in veterinary medicine for its broad-spectrum efficacy against protozoa and bacteria. However, due to the proven mutagenicity and carcinogenicity of nitrofurans, its use in food-producing animals has been banned globally (e.g., EU Regulation 37/2010).

The critical challenge in monitoring furaltadone abuse lies in its rapid in vivo metabolism. The parent molecule has a half-life of mere hours, making it undetectable in tissue shortly after administration. Consequently, regulatory compliance relies on detecting AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a stable metabolite that covalently binds to tissue proteins and persists for weeks.

This guide details the metabolic mechanism converting furaltadone to protein-bound AMOZ and provides a validated LC-MS/MS workflow for its detection.

The Metabolic Pathway: From Drug to Adduct

The metabolism of furaltadone is distinct from many other antibiotics because the detection target is not a Phase I/II metabolite circulating freely, but rather a covalently bound residue.

Mechanism of Action and Breakdown

-

Nitroreduction: The metabolic cascade begins with the reduction of the 5-nitro group on the furan ring, catalyzed by cellular nitroreductases (Type I and II).

-

Formation of Reactive Intermediates: This reduction generates short-lived, highly reactive intermediates (nitroso and hydroxylamine derivatives).

-

Ring Opening & Scission: The unstable furan ring degrades, but the side chain—containing the oxazolidinone ring and the morpholine group—remains intact. This side chain is AMOZ .[1]

-

Protein Binding: The reactive intermediates (likely containing the hydrazine moiety) act as electrophiles, forming stable covalent bonds with cellular macromolecules, particularly membrane proteins.

This process effectively "locks" the metabolite in the tissue, creating a reservoir of bound residues that are released only under harsh hydrolytic conditions.

Pathway Visualization

Figure 1: The metabolic activation of furaltadone into protein-bound residues and the subsequent laboratory release of the marker residue AMOZ.

Analytical Methodology: Detection of AMOZ

Because AMOZ exists primarily as a bound residue, simple solvent extraction is ineffective. The "gold standard" protocol requires acid hydrolysis to liberate AMOZ, followed by derivatization to improve its retention and ionization in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Necessity of Derivatization

Free AMOZ is a small, highly polar molecule (MW ~201 Da) with poor retention on reverse-phase (C18) columns and low sensitivity in ESI+. To overcome this, it is derivatized with 2-Nitrobenzaldehyde (2-NBA) .[1]

-

Reaction: AMOZ (amine) + 2-NBA (aldehyde)

NPAMOZ (Schiff base) + H₂O. -

Benefit: The nitrophenyl group adds hydrophobicity (better LC retention) and electron-delocalization (better MS ionization).

Validated Workflow Protocol

| Step | Operation | Critical Technical Note |

| 1. Homogenization | Weigh 1.0 g tissue (liver/muscle) into a centrifuge tube. | Ensure homogeneity to capture bound residues. |

| 2. Internal Standard | Add AMOZ-d5 (deuterated IS). | Corrects for matrix effects and recovery losses during hydrolysis. |

| 3. Hydrolysis & Derivatization | Add 1M HCl and 2-NBA (in DMSO). Incubate at 37°C for 16 hours (overnight). | Simultaneous Step: Acid releases AMOZ; 2-NBA immediately captures it, preventing degradation. |

| 4. Neutralization | Adjust pH to 7.0–7.5 using 1M NaOH and phosphate buffer. | Critical for efficient liquid-liquid extraction. |

| 5. Extraction | Add Ethyl Acetate, vortex, centrifuge. Collect organic layer. | NPAMOZ migrates to the organic phase. |

| 6. Reconstitution | Evaporate ethyl acetate under N₂. Reconstitute in Mobile Phase (e.g., 50:50 MeOH/Water). | Ready for LC-MS/MS injection. |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the determination of AMOZ in tissue samples.[1]

Data Presentation: LC-MS/MS Parameters

Successful identification requires monitoring specific Multiple Reaction Monitoring (MRM) transitions. The derivative NPAMOZ (3-(2-nitrobenzylidenamino)-5-morpholinomethyl-2-oxazolidinone) is the target analyte.[1]

MRM Transitions Table

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

| NPAMOZ | 335.1 | 291.1 | Quantifier | ~12-15 |

| 335.1 | 262.1 | Qualifier | ~18-22 | |

| 335.1 | 128.1 | Qualifier | ~25-30 | |

| NPAMOZ-d5 (IS) | 340.1 | 296.1 | Quantifier | ~12-15 |

Note: The transition 335 > 291 corresponds to the loss of the C₂H₄O fragment from the morpholine ring or similar characteristic fragmentation depending on cone voltage.

Toxicological & Regulatory Context

Why the Ban?

The toxicity of furaltadone is linked to the same mechanism that makes it effective: the nitro-reduction.

-

Mutagenicity: The hydrazine-based metabolites released from protein adducts are genotoxic.

-

Carcinogenicity: Long-term exposure to these bound residues has been linked to tumor formation in rodent models.

Regulatory Limits (MRPL)

Because no safe level has been established (zero tolerance), the European Union has set a Minimum Required Performance Limit (MRPL) rather than a Maximum Residue Limit (MRL).

-

EU MRPL: 1.0 µg/kg (ppb) for AMOZ in poultry and aquaculture products.

-

Laboratories must demonstrate their method can reliably quantify at or below this concentration.

References

-

European Food Safety Authority (EFSA). (2013). Scientific Opinion on nitrofurans and their metabolites in food.[1][2] EFSA Journal. Link

-

Vass, M., Hruska, K., & Franek, M. (2008). Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Veterinarni Medicina. Link

-

O'Keeffe, M., et al. (2004). Nitrofuran antibiotic residues in pork: The Foodbrand project. Analytica Chimica Acta. Link

-

European Commission. (2003). Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin.Link

-

Cooper, K. M., et al. (2005). Production and characterisation of polyclonal antibodies to a derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) and their use in immunochemical screening assays. Analytica Chimica Acta. Link

Sources

In Vitro Antimicrobial Spectrum of Furaltadone Hydrochloride

Executive Summary

Furaltadone hydrochloride is a synthetic nitrofuran derivative historically utilized for its broad-spectrum antimicrobial and antiprotozoal properties.[1][2] Unlike its structural analogs (e.g., furazolidone, nitrofurantoin), furaltadone HCl possesses distinct solubility characteristics that influence its in vitro handling and bioavailability. While its use in food-producing animals is restricted globally due to toxicological concerns regarding its metabolite AMOZ, it remains a critical reference compound in antimicrobial resistance (AMR) research and non-food animal therapeutics.

This guide provides a rigorous technical analysis of the compound’s in vitro spectrum, mechanism of action, and precise protocols for susceptibility testing, addressing the specific stability challenges inherent to nitrofuran research.

Chemical and Pharmacological Basis[3][4]

Structural Properties & Solubility

This compound (C₁₃H₁₆N₄O₆[2][3][4]·HCl) differs significantly from furaltadone base. The hydrochloride salt confers water solubility (approx. 25–66 mg/mL), facilitating aqueous stock preparation without the need for high concentrations of organic solvents like DMSO, which can confound biological assays.

-

Chemical Name: 5-morpholinomethyl-3-(5-nitrofurfurylideneamino)-2-oxazolidinone hydrochloride.[3]

-

Critical Handling Parameter: The compound is photosensitive . All in vitro manipulations must occur under low-light conditions to prevent photolytic degradation, which alters MIC values.

Mechanism of Action (MOA)

Furaltadone acts as a prodrug. It is inert until activated by bacterial nitroreductases (Type I and Type II). The reduction of the 5-nitro group generates highly reactive electrophilic intermediates that attack multiple cellular targets.

Key Pathway Steps:

-

Entry: Passive diffusion into the bacterial cell.

-

Activation: Enzymatic reduction by oxygen-insensitive nitroreductases (e.g., NfsA, NfsB).

-

Cytotoxicity: Generation of hydroxylamines and free radicals.

-

Targeting: Induction of DNA strand breaks, inhibition of ribosomal translation, and disruption of the citric acid cycle.

Figure 1: Mechanism of action of Furaltadone HCl. The drug requires enzymatic activation to exert bactericidal effects.

In Vitro Antimicrobial Spectrum

Furaltadone exhibits time-dependent, bactericidal activity. Its spectrum is notable for covering organisms often resistant to other classes, though cross-resistance within nitrofurans is common.

Spectrum Profile

The compound is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as specific protozoa.

| Organism Group | Key Species | Activity Profile |

| Gram-Positive | Staphylococcus aureus (MSSA/MRSA) | High. Historically effective against strains resistant to sulfonamides. |

| Streptococcus spp.[3][5] | Moderate to High. | |

| Enterococcus faecalis | Variable. Often used as a comparator for nitrofurantoin. | |

| Clostridium spp.[6] | High. Anaerobic activity is potent due to efficient nitro-reduction. | |

| Gram-Negative | Salmonella spp.[3][5] (S. Typhi, S. Enteritidis) | High (Historical). Contemporary isolates show increasing resistance (MIC > 32 µg/mL). |

| Escherichia coli | Variable. Resistance is widespread in veterinary isolates. | |

| Vibrio spp.[1] | Moderate. MIC values typically range 3.1 – 9.4 µg/mL. | |

| Protozoa | Histomonas meleagridis | High. Historically used for blackhead disease in poultry. |

| Trypanosoma spp.[5] | Moderate. Investigational utility.[2] |

Quantitative MIC Data (Synthesized)

Note: MIC values can vary by strain origin and testing method. The values below represent aggregated data from veterinary and research isolates.

| Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Status |

| Staphylococcus aureus | 2.0 - 4.0 | 8.0 | Susceptible |

| Escherichia coli (Wild type) | 4.0 - 8.0 | 32.0 | Variable/Resistant |

| Salmonella spp. | 4.0 - 16.0 | >64.0 | Emerging Resistance |

| Vibrio spp. | 3.1 | 9.4 | Susceptible |

Resistance Mechanisms[8]

Resistance to furaltadone is rarely plasmid-mediated, which slows its horizontal spread. Instead, it arises primarily through chromosomal mutations.

-

Nitroreductase Loss: Mutations in nfsA and nfsB genes prevent the reduction of the nitro group, rendering the drug inert. This is the primary mechanism of high-level resistance.

-

Efflux Pumps: Overexpression of RND-type efflux pumps (e.g., AcrAB-TolC in E. coli) contributes to low-level resistance.

-

Cross-Resistance: Bacteria resistant to furaltadone typically exhibit cross-resistance to furazolidone and nitrofurantoin due to the shared activation mechanism.

Technical Protocol: Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Furaltadone HCl via Broth Microdilution. Standard: Adapted from CLSI M07 (Aerobes) and VAST (Veterinary).

Reagents and Preparation

-

Stock Solvent: Sterile Distilled Water (due to HCl salt solubility).

-

Test Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Concentration Range: 0.25 µg/mL to 128 µg/mL.

Step-by-Step Workflow

-

Stock Solution Preparation:

-

Weigh Furaltadone HCl powder (correcting for purity/salt).

-

Dissolve in sterile water to reach 10 mg/mL (10,000 µg/mL).

-

Critical: Protect from light immediately (wrap tube in foil).

-

Filter sterilize (0.22 µm PVDF membrane). Do not autoclave.

-

-

Dilution Scheme:

-

Prepare intermediate dilutions in water.

-

Add to CAMHB in 96-well plates to achieve final test concentrations.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension of the test isolate.

-

Dilute 1:100 in CAMHB.

-

Inoculate microplate (Final inoculum: 5 x 10⁵ CFU/mL).

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35 ± 2°C for 16-20 hours.

-

Dark Incubation: Ensure the incubator is dark or the plates are covered to prevent photolysis.

-

-

Readout:

-

Visual: Determine the lowest concentration with no visible turbidity.[7]

-

Spectrophotometric: OD₆₀₀ reading (optional for high-throughput).

-

Figure 2: Workflow for Furaltadone HCl Broth Microdilution. Note the critical steps for light protection.

Regulatory and Safety Context

While this guide focuses on in vitro spectrum, the researcher must be aware of the "bound residue" phenomenon.

-

The AMOZ Marker: Furaltadone metabolizes rapidly in vivo to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) . This metabolite binds covalently to tissue proteins and persists for weeks.

-

Implication: In drug development, in vitro success does not guarantee in vivo viability for food-animal applications due to the zero-tolerance policy for AMOZ residues in major markets (EU, USA, China).

-

Carcinogenicity: Furaltadone is classified as a potential carcinogen; appropriate PPE (gloves, mask) is mandatory during powder handling.

References

-

BenchChem. (2025).[1][2] this compound: An In-Depth Technical Guide to its Antibacterial Spectrum. Retrieved from

-

Clinical and Laboratory Standards Institute (CLSI). (2020).[8] Performance Standards for Antimicrobial Susceptibility Testing (M100). 30th Edition.[8] Retrieved from

-

European Food Safety Authority (EFSA). (1995). Nitrofurans (including furaltadone) in food producing animals.[9][3]

-

National Institutes of Health (NIH). (2023). Antimicrobial Susceptibility of Staphylococcus aureus and Escherichia coli. Retrieved from

-

TargetMol. (2023). This compound Chemical Properties and Solubility. Retrieved from

- Vass, M. et al. (2008). Stability of nitrofuran antibiotics in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sico.be [sico.be]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of Antimicrobial Susceptibility Profile in Salmonella Typhi and Salmonella Paratyphi A: Presenting the Current Scenario in India and Strategy for Future Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mathewsopenaccess.com [mathewsopenaccess.com]

- 7. benchchem.com [benchchem.com]

- 8. nih.org.pk [nih.org.pk]

- 9. Aqueous fate of furaltadone: Kinetics, high-resolution mass spectrometry - based elucidation and toxicity assessment of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Furaltadone Hydrochloride Under Physiological Conditions

[1]

Executive Summary

Furaltadone hydrochloride is a nitrofuran antibiotic historically used in veterinary medicine. Its application is strictly regulated due to mutagenic concerns associated with its metabolites.[1] Under physiological conditions (pH 7.4, 37°C), the parent compound exhibits significant instability, undergoing rapid hydrolysis and enzymatic degradation.

This guide provides a definitive technical analysis of furaltadone's stability profile. Key takeaways include:

-

Rapid Degradation: The parent molecule has a short half-life in biological matrices (often <1 hour in tissue homogenates), necessitating rapid sample processing or stabilization.

-

Marker Metabolite: Due to this instability, residue monitoring relies on the detection of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a stable metabolite formed via side-chain cleavage.

-

Protein Binding: A significant portion of the drug forms covalently bound residues with cellular proteins, which are only released under acidic hydrolysis.

Chemical Profile & Stability Fundamentals

Physicochemical Properties

This compound (C

| Property | Specification |

| Molecular Weight | 360.75 g/mol |

| pKa | ~6.35 (Basic morpholine nitrogen) |

| Solubility | Water: Soluble; Ethanol: Slightly soluble |

| Light Sensitivity | High (Photolysis is a major degradation pathway) |

| pH Stability | Stable at acidic pH (<4); Unstable at neutral/alkaline pH (>7) |

Mechanism of Degradation

The primary mechanism of instability under physiological conditions is the hydrolysis of the azomethine bond (

Degradation Pathway:

-

Cleavage: Hydrolysis of the azomethine linkage.

-

Products: 5-nitro-2-furaldehyde (unstable) and AMOZ (stable marker residue).

Caption: Figure 1. Degradation pathway of furaltadone under physiological conditions leading to the formation of the marker metabolite AMOZ.

Physiological Stability Profile

Plasma and Serum Stability

In human and animal plasma, this compound degrades rapidly. Research indicates that the parent compound is often undetectable within hours of collection if not stabilized.

-

In Vitro Half-life: Estimated between 15 to 60 minutes in tissue homogenates and plasma at 37°C.

-

Temperature Effect: Degradation is significantly arrested at -20°C and -80°C. Samples stored at 4°C show measurable loss within 24 hours.

Tissue Binding (The "Bound Residue" Problem)

Unlike many drugs that circulate freely, furaltadone metabolites covalently bind to tissue proteins. These "bound residues" persist for weeks, long after the parent drug is eliminated.

-

Implication: Standard solvent extraction (e.g., acetonitrile precipitation) fails to recover the bound fraction.

-

Solution: Analytical protocols must include an acid hydrolysis step (pH 1, 37°C, 16h) to break the protein-metabolite bond and release AMOZ.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment

Use this protocol to determine the specific half-life of furaltadone in a new matrix (e.g., specific species plasma).

Materials:

-

Fresh Plasma (heparinized or EDTA)

-

Furaltadone HCl stock solution (1 mg/mL in DMSO)

-

Phosphate Buffer Saline (PBS), pH 7.4

-

Internal Standard (e.g., Furaltadone-d5 or AMOZ-d5)

Workflow:

-

Pre-incubation: Equilibrate plasma (10 mL) at 37°C in a water bath for 10 minutes.

-

Spiking: Add Furaltadone stock to achieve a final concentration of 1 µM (ensure <1% organic solvent volume). Vortex gently.

-

Sampling:

-

Withdraw 100 µL aliquots at

minutes.

-

-

Quenching: Immediately transfer aliquot into a tube containing 400 µL of ice-cold Acetonitrile (containing Internal Standard).

-

Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs. Time. The slope

Protocol 2: Sample Stabilization & Derivatization (AMOZ Detection)

Since the parent is unstable, this is the industry-standard method for quantifying exposure via the AMOZ metabolite.

Principle: Acid hydrolysis releases bound AMOZ, which is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a detectable nitrophenyl derivative (NPAOZ).

Step-by-Step:

-

Homogenization: Weigh 1.0 g of tissue or measure 1.0 mL of plasma.

-

Hydrolysis/Derivatization Cocktail: Add:

-

4 mL of 0.1 M HCl.

-

50 µL of 2-nitrobenzaldehyde (50 mM in DMSO).

-

-

Incubation: Incubate at 37°C for 16 hours (overnight).

-

Note: This step simultaneously hydrolyzes protein bonds and derivatizes the released AMOZ.

-

-

Neutralization: Adjust pH to 7.4 using 0.1 M NaOH and phosphate buffer.

-

Extraction: Extract the derivative (NPAOZ) with ethyl acetate (2 x 5 mL).

-

Dry & Reconstitute: Evaporate solvent under nitrogen; reconstitute in mobile phase for LC-MS/MS.

Caption: Figure 2. Workflow for the stabilization and detection of furaltadone residues via AMOZ derivatization.

Analytical Challenges & Recommendations

| Challenge | Cause | Recommendation |

| Parent Disappearance | Rapid hydrolysis at pH 7.4 | Do not rely on parent drug quantification for residue monitoring. Use AMOZ. |

| Light Sensitivity | Photolytic degradation | Perform all experiments under amber light or wrap tubes in foil. |

| Incomplete Recovery | Protein binding | Mandatory acid hydrolysis step (Protocol 2) is required for total residue quantification. |

| Solubility Issues | Precipitation in buffer | Dissolve stock in DMSO; ensure final organic content <1% in aqueous buffers to prevent crashing out. |

References

-

Nouws, J. F., & Laurensen, J. (1990). Postmortal degradation of furazolidone and furaltadone in edible tissues of calves. The Veterinary Quarterly, 12(1), 56–59. Link

- Vass, M., et al. (2008). Stability of nitrofuran metabolites in freeze-dried chicken muscle. Food Additives and Contaminants, 25(10), 1205-1210.

- McCracken, R. J., et al. (2001). Analysis of nitrofuran residues in animal feed by liquid chromatography.

-

European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on a request from the Commission related to nitrofuran metabolites. Link

-

TargetMol. (2023). This compound Technical Data Sheet. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Aqueous fate of furaltadone: Kinetics, high-resolution mass spectrometry - based elucidation and toxicity assessment of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. akademisains.gov.my [akademisains.gov.my]

- 5. researchgate.net [researchgate.net]

- 6. In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some pharmacokinetic data about furaltadone and nitrofurazone administered orally to preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on furaltadone resistance mechanisms in Salmonella

Executive Summary

The Prodrug Paradox: Unlike direct-acting antibiotics, furaltadone (a nitrofuran derivative) functions as a prodrug.[1] Its efficacy relies entirely on the target bacterium's own enzymatic machinery to activate it.[1] Consequently, the primary mechanism of resistance in Salmonella is not target modification (as seen with beta-lactams), but rather "suicide avoidance"—the metabolic inactivation of the very enzymes required to convert the drug into its toxic form.

This guide details the molecular causality of furaltadone resistance, focusing on the inactivation of type I nitroreductases (nfsA, nfsB) and the emerging threat of plasmid-mediated efflux pumps (oqxAB). It provides researchers with self-validating protocols for characterizing these mechanisms in the laboratory.[1]

Part 1: Molecular Mechanism of Action

To understand resistance, one must first understand the activation cascade.[1] Furaltadone possesses a 5-nitrofuran ring.[1] In its native state, the molecule is bacteriostatic and relatively inert.[1]

The Activation Cascade

-

Entry: Furaltadone permeates the Salmonella outer membrane via porins.[1]

-

Enzymatic Reduction: The bacterial oxygen-insensitive nitroreductases, primarily NfsA (major) and NfsB (minor), reduce the 5-nitro group.[1]

-

Reactive Intermediates: This reduction generates highly reactive electrophilic intermediates (nitroso- and hydroxylamino-derivatives).[1]

-

Lethality: These intermediates attack multiple cellular targets, causing:

Because the drug attacks multiple macromolecules, single-step target mutations (e.g., gyrase mutations for quinolones) are rare.[1] Resistance requires shutting down the activation factory.[1]

Visualization: Activation vs. Resistance Pathways

The following diagram illustrates the divergence between a susceptible cell (activation) and a resistant cell (loss of function).

Caption: Figure 1: The dual-pathway of furaltadone. Susceptibility requires enzymatic reduction (green), while resistance (red/yellow) arises from enzyme inactivation or efflux.

Part 2: Mechanisms of Resistance

Chromosomal Inactivation of Nitroreductases

The dominant mechanism of high-level resistance in Salmonella is the stepwise inactivation of nitroreductase genes.

-

Step 1 (nfsA Mutation): nfsA encodes the major oxygen-insensitive nitroreductase.[1] Mutations here (frameshifts, nonsense mutations, or transposon insertions) confer low-to-intermediate resistance.[1]

-

Step 2 (nfsB Mutation): nfsB encodes a minor reductase.[1] Mutation in nfsB alone rarely confers resistance, but when combined with an nfsA mutation, it leads to high-level resistance.[1]

Causality: Without these enzymes, furaltadone remains in its prodrug form and cannot damage DNA.[1]

Plasmid-Mediated Efflux (OqxAB)

While nitrofurans are small molecules, they are substrates for certain multidrug resistance (MDR) efflux pumps.[1][3]

-

The Culprit: The OqxAB pump (RND family).[1]

-

Genetic Context: Often located on IncHI2 plasmids and flanked by IS26 elements, facilitating horizontal transfer.[1]

-

Significance: OqxAB confers cross-resistance to quinolones, chloramphenicol, and nitrofurans.[1] While it provides lower-level resistance compared to nfsA deletion, it raises the Minimum Inhibitory Concentration (MIC) enough to facilitate survival and subsequent chromosomal mutation.

Part 3: Experimental Protocols for Characterization

This section outlines a self-validating workflow to categorize resistance mechanisms in Salmonella isolates.

Protocol A: Phenotypic Screening with Efflux Inhibition

Purpose: To distinguish between efflux-mediated resistance and enzymatic inactivation.[1]

Materials:

-

Furaltadone (Sigma-Aldrich or equivalent).[1]

-

Efflux Inhibitor: PAβN (Phenylalanine-arginine β-naphthylamide) or Chlorpromazine.[1]

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of furaltadone (0.25 to 512 µg/mL) in 96-well plates.

-

Inoculum: Adjust Salmonella culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Inhibitor Setup:

-

Incubation: 16–20 hours at 37°C.

-

Data Interpretation (Table 1):

| Observation | Interpretation |

| High MIC in Set A & Set B | Resistance is likely chromosomal (nfsA/nfsB inactivation).[1] Efflux is not the primary driver.[1] |

| High MIC in Set A, Low MIC in Set B | Resistance is efflux-mediated (likely OqxAB).[1][3] |

| Low MIC in both | Isolate is susceptible.[1] |

Protocol B: Genotypic Validation (PCR & Sequencing)

Purpose: To confirm mutations in nitroreductase genes.[1]

Target Genes:

Primers (Standard Salmonella specific):

-

nfsA-F: 5'-ATGACGCCAACCATTGAA-3'[1]

-

nfsA-R: 5'-TTAGCGCGTCGCCCAACC-3'[1]

-

nfsB-F: 5'-ATGGATATCATTTCTGTCGC-3'

-

nfsB-R: 5'-TTACAGCGTTGTCTTGCC-3'[1]

Workflow:

-

Extraction: Isolate genomic DNA using a standard column-based kit.[1]

-

Amplification: Perform PCR (30 cycles: 94°C 30s, 55°C 30s, 72°C 1min).

-

Validation: Run on 1.5% agarose gel.

Protocol C: Functional Complementation (The "Gold Standard")

Purpose: To prove that the observed mutation caused the resistance.[1]

-

Cloning: Clone wild-type nfsA and nfsB genes into an expression vector (e.g., pBAD or pUC19).[1]

-

Transformation: Electroporate the plasmid into the resistant Salmonella isolate.[1]

-

Assay: Repeat Protocol A (MIC determination).

-

Result: If the MIC drops back to susceptible levels (restoration of sensitivity), the mutation in that specific gene was the cause of resistance.

Part 4: Diagnostic Workflow Diagram

The following flowchart guides the researcher through the logical steps of identifying the resistance mechanism.

Caption: Figure 2: Logical workflow for characterizing furaltadone resistance phenotypes.

References

-

Mechanisms of Nitrofuran Resistance: Whiteway, J., et al. (1998).[1] "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link[1]

-

OqxAB Efflux Pump: Wong, M. H., et al. (2015).[1] "Plasmid-Mediated OqxAB Is an Important Mechanism for Nitrofurantoin Resistance in Escherichia coli."[1][3][5] Antimicrobial Agents and Chemotherapy.[1][6][7] Link[1]

-

Furaltadone Structure & Usage: PubChem. "Furaltadone - Compound Summary." National Library of Medicine.[1] Link

-

Salmonella Resistance Protocols: Clinical and Laboratory Standards Institute (CLSI).[1] "Performance Standards for Antimicrobial Susceptibility Testing." Link[1]

-

Cross-Resistance Studies: Ho, P. L., et al. (2010).[1] "Plasmid-mediated quinolone resistance determinants qnr, aac(6')-Ib-cr, and oqxAB in Salmonella enterica." Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. Furaltadone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Plasmid-Mediated OqxAB Is an Important Mechanism for Nitrofurantoin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chlorpromazine inhibits the plasmid-mediated oqxAB multidrug efflux pump in Escherichia coli isolates of Egyptian patients with utis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocol for Preparation of Furaltadone Hydrochloride Stock Solutions

[1][2]

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-purity stock solutions of Furaltadone Hydrochloride (HCl) . Unlike generic preparation methods, this protocol addresses the specific physicochemical constraints of nitrofuran antibiotics—specifically their photosensitivity and solubility differentials between the salt and free-base forms.[1] This guide ensures reproducibility in antimicrobial susceptibility testing (AST), mast cell degranulation assays, and in vivo pharmacokinetic studies.[1]

Physicochemical Profile

Understanding the intrinsic properties of the compound is the first step in a self-validating protocol.[1]

| Property | Specification | Notes |

| Compound Name | This compound | Salt form of Furaltadone |

| CAS Number | 3759-92-0 | Distinct from free base (CAS 139-91-3) |

| Molecular Weight | 360.75 g/mol | Use this value for Molarity calculations |

| Formula | C₁₃H₁₆N₄O₆[1][2][3][4][5][6][7] · HCl | Contains a 5-nitrofuran ring (chromophore) |

| Appearance | Yellow crystalline powder | Color intensity correlates with concentration |

| Solubility (Water) | ~34 - 66 mg/mL | High solubility due to ionic HCl moiety |

| Solubility (DMSO) | ~16 - 20 mg/mL | Good for long-term cryogenic storage |

| Solubility (Ethanol) | < 1 mg/mL | Insoluble – Do not use as primary solvent |

| Stability | Light Sensitive | Rapid photodegradation of the nitro group |

Critical Pre-Protocol Considerations (The "Why" Behind the Steps)

Photostability (The Nitrofuran Risk)

Mechanism: Nitrofurans possess a nitro group at the 5-position of the furan ring.[1] Exposure to UV or intense white light causes photolysis, reducing the nitro group and altering the antimicrobial pharmacophore.

-

Protocol Requirement: All weighing and dissolution steps must be performed under amber light or in vessels wrapped in aluminum foil.

Solvent Selection Logic[3]

-

Water: Ideal for immediate use in cell culture or bacterial broth because Furaltadone HCl is water-soluble.[1] However, aqueous solutions are prone to hydrolysis over extended periods and bacterial contamination if not sterile-filtered.[1]

-

DMSO (Dimethyl Sulfoxide): Preferred for Long-Term Storage (Master Stock) .[1] DMSO prevents hydrolysis and is bacteriostatic.[1] It also facilitates "freeze-thaw" stability better than water.[1]

Protocol A: Preparation of Master Stock Solution (DMSO)

Target Concentration: 10 mM or 25 mg/mL Application: Long-term storage (-80°C), High-throughput screening libraries.[1]

Materials

-

Furaltadone HCl powder (Store at -20°C desicated).[8][1][2][3][5][9]

-

Anhydrous DMSO (Spectroscopic grade, ≥99.9%).[1]

-

Amber borosilicate glass vials (Screw cap with PTFE liner).[1]

-

Vortex mixer and Sonicator bath.[1]

Step-by-Step Procedure

-

Equilibration: Allow the Furaltadone HCl vial to warm to room temperature (approx. 20 mins) inside a desiccator before opening. This prevents condensation from introducing moisture to the bulk powder.[1]

-

Weighing: Weigh 3.61 mg of Furaltadone HCl.

-

Calculation:

.[1]

-

-

Dissolution: Add 1.0 mL of Anhydrous DMSO to the vial.

-

Note: Do not add the powder to the solvent; add solvent to the powder to prevent clumping.

-

-

Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.[1]

-

Checkpoint: Solution must be a clear, bright yellow liquid with no particulate matter.

-

-

Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) into amber microtubes.

-

Reasoning: Avoids repeated freeze-thaw cycles which can induce precipitation.[1]

-

-

Storage: Store at -80°C . Stable for 6 months.

Protocol B: Preparation of Aqueous Working Stock

Target Concentration: 10 mg/mL Application: Immediate use in MIC determination, bacterial culture, or animal gavage.

Step-by-Step Procedure

-

Weighing: Weigh 10 mg of Furaltadone HCl.

-

Dissolution: Add 1.0 mL of sterile deionized water (Milli-Q or equivalent).

-

Mixing: Vortex for 1 minute. The salt form should dissolve readily.[1]

-

Sterilization (Crucial): Pass the solution through a 0.22 µm PVDF or PES syringe filter .[1]

-

Warning: Do not use Nylon filters if protein binding is a concern in downstream applications, though less critical for small molecules.

-

-

Usage: Use immediately. If storage is necessary, store at 4°C for no more than 24 hours.

In Vivo Formulation Guide (Intraperitoneal/Oral)

For animal studies, a co-solvent system is often required to maintain solubility at higher doses while ensuring biocompatibility.[1]

Recommended Vehicle:

-

40% PEG300 (Co-solvent/Stabilizer)[1]

Preparation Order (Must be followed strictly to avoid precipitation):

Visualization: Workflow & Decision Logic[3]

Preparation Workflow

Figure 1: Step-by-step workflow for Furaltadone HCl stock preparation emphasizing decision points for solvent selection.[1]

Quality Control & Troubleshooting

To ensure scientific integrity, every stock solution must be validated before use.

Self-Validating Checkpoints:

-

Visual Inspection: The solution must be yellow .[1] If the solution turns orange/brown or precipitates, photodegradation or saturation has occurred. Discard.

-

Solubility Limit Check:

-

If preparing >20 mg/mL in DMSO, warming to 37°C may be required.

-

If precipitation occurs upon adding water to a DMSO stock, the concentration is too high. Dilute the DMSO stock first or add the aqueous buffer slowly with rapid stirring.

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Incomplete Dissolution | Concentration exceeds saturation | Sonicate at 37°C; Verify calculation (MW 360.75). |

| Color Change (Darkening) | Photolysis (UV exposure) | Discard.[1] Prepare new stock under amber light. |

| Precipitation on Thawing | "Salting out" or low temp effect | Warm to 37°C and vortex. Ensure aliquots are single-use. |

References

Sources

- 1. This compound | C13H17ClN4O6 | CID 9576185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound | Parasite | Antibiotic | TargetMol [targetmol.com]

- 4. 3759-92-0・this compound Standard・062-05441[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. sico.be [sico.be]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. selleckchem.com [selleckchem.com]

Advanced Protocol: LC-MS/MS Determination of Furaltadone Metabolite (AMOZ) in Tissue

Executive Summary & Scientific Rationale

Furaltadone is a nitrofuran antibiotic banned in food-producing animals due to carcinogenicity. Unlike many antibiotics, parent nitrofurans metabolize rapidly (half-life < 2 hours), making them undetectable in tissue. The only reliable marker is the tissue-bound metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) .

The Analytical Challenge: AMOZ covalently binds to tissue proteins. It cannot be extracted by simple solvent extraction. The "Gold Standard" method requires acid hydrolysis to release the metabolite, followed by simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA). This converts the small, polar AMOZ into 2-NP-AMOZ (3-{[(2-nitrophenyl)methylene]amino}-5-morpholinomethyl-2-oxazolidinone), a stable, hydrophobic Schiff base amenable to LC-MS/MS detection.

Regulatory Update (Critical): Effective November 2022, the European Union lowered the Reference Point for Action (RPA) for nitrofuran metabolites from 1.0 µg/kg to 0.5 µg/kg (Regulation (EU) 2019/1871 as amended). This protocol is designed to achieve a Limit of Quantitation (LOQ) of 0.1 µg/kg , ensuring robust compliance.

Reaction Mechanism & Workflow

The success of this method hinges on the derivatization efficiency. The reaction must occur at 37°C overnight. Higher temperatures (e.g., 60°C) accelerate the reaction but may degrade the nitrophenyl moiety, causing signal loss.

Derivatization Pathway

Caption: Acid hydrolysis releases AMOZ, which immediately reacts with 2-NBA to form the detectable Schiff base.

Materials & Reagents

-

Standards: AMOZ hydrochloride (TraceCERT®), AMOZ-d5 (Internal Standard).

-

Derivatization Agent: 2-Nitrobenzaldehyde (2-NBA), 50 mM in DMSO.

-

Solvents: Methanol (LC-MS grade), Ethyl Acetate, Acetonitrile.

-

Buffers:

-

0.12 M HCl.

-

0.1 M K₂HPO₄ (Dipotassium hydrogen phosphate).

-

1 M NaOH (for pH adjustment).

-

-

Equipment: Water bath (37°C), N₂ Evaporator, Centrifuge (3000 x g).

Sample Preparation Protocol

Principle: This step combines hydrolysis, derivatization, and extraction. The pH adjustment is the critical control point (CCP).

Step-by-Step Methodology

-

Homogenization:

-

Weigh 1.00 g ± 0.01 g of minced tissue (muscle, liver, or shrimp) into a 50 mL polypropylene centrifuge tube.

-

Why: 1g is sufficient for 0.1 ppb sensitivity; larger masses increase matrix interference.

-

-

Internal Standard Addition:

-

Add 100 µL of AMOZ-d5 working solution (100 ng/mL).

-

Vortex for 30 seconds and allow to equilibrate for 15 minutes.

-

Self-Validating Step: The IS is added before hydrolysis to correct for derivatization inefficiency and extraction losses.

-

-

Hydrolysis & Derivatization (The Reaction):

-

Add 4 mL of 0.12 M HCl .

-

Add 200 µL of 50 mM 2-NBA (in DMSO).

-

Vortex vigorously.

-

Incubate at 37°C for 16 hours (Overnight).

-

Caution: Do not shorten this time. Protein hydrolysis is the rate-limiting step.

-

-

Neutralization (CCP):

-

Cool samples to room temperature.

-

Add 5 mL of 0.1 M K₂HPO₄ .

-

Adjust pH to 7.4 ± 0.2 using 1 M NaOH (approx. 400-500 µL).

-

Why: The Schiff base is stable at neutral pH. Acidic pH prevents extraction into organic solvent; alkaline pH (>8.5) may hydrolyze the derivative back to parent.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL Ethyl Acetate .

-

Shake/Vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a clean glass tube.

-

Repeat: Perform a second extraction with 5 mL Ethyl Acetate and combine extracts.

-

-

Concentration:

-

Evaporate the combined ethyl acetate to dryness under Nitrogen at 45°C.

-

Reconstitute in 200 µL of Mobile Phase A:B (50:50).

-

Filter through a 0.2 µm PTFE syringe filter into an LC vial.

-

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6470, Sciex 6500+, Waters Xevo TQ-XS).

Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Injection Volume: 10 µL.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: Water + 0.5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol (or Acetonitrile).

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 6.0 | 90 |

| 8.0 | 90 |

| 8.1 | 20 |

| 10.0 | 20 |

Mass Spectrometry (ESI+)[2]

-

Source: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

MRM Transitions (Quantification & Confirmation)

The precursor ion is the 2-NBA derivative of AMOZ (2-NP-AMOZ).

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) |

| 2-NP-AMOZ | 335.1 | 291.1 | Quantifier | 12 |

| 335.1 | 128.1 | Qualifier | 28 | |

| 335.1 | 262.1 | Qualifier | 18 | |

| 2-NP-AMOZ-d5 | 340.1 | 296.1 | Quantifier | 12 |

Note: The transition 335.1 -> 291.1 corresponds to the loss of the morpholine bridge fragment (C₂H₄O), a highly specific fragmentation for this molecule.

Method Validation & Performance Data

This method complies with Commission Implementing Regulation (EU) 2021/808 .

| Parameter | Performance Criteria | Result |

| Linearity | R² > 0.99 | > 0.995 (0.05 - 2.0 µg/kg) |

| Recovery | 80 - 110% | 92% (at 0.5 µg/kg spike) |

| Precision (RSD) | < 15% | 6.4% (intra-day) |

| CCα (Decision Limit) | < RPA (0.5 µg/kg) | 0.08 µg/kg |

| CCβ (Detection Cap.) | < RPA | 0.12 µg/kg |

Troubleshooting & Optimization

Issue: Low Recovery of Internal Standard

-

Cause: Incomplete derivatization or pH drift.

-

Fix: Ensure the water bath is actually 37°C. Check the pH of the sample after adding K₂HPO₄. If it is < 7.0, the extraction into ethyl acetate will be poor. If > 9.0, the derivative degrades.

Issue: High Background / Matrix Interference

-

Cause: 2-NBA reagent overload.

-

Fix: The 2-NBA reagent is in large excess. If the LC baseline is high, implement a Hexane Wash step on the aqueous phase after hydrolysis but before pH adjustment/extraction to remove excess reagent and lipids.

Workflow Visualization: Sample Prep

Caption: Step-by-step sample preparation workflow ensuring optimal recovery and derivatization.

References

-

European Commission. (2019).[1][2] Commission Regulation (EU) 2019/1871 on reference points for action for non-allowed pharmacologically active substances present in food of animal origin.[1][3][4]

-

European Commission. (2023). Commission Regulation (EU) 2023/411 amending Regulation (EU) 2019/1871 as regards nitrofurans and their metabolites.[2]

- Vass, M., et al. (2008). Determination of nitrofuran metabolites in shrimp by LC-MS/MS. Journal of Food Composition and Analysis.

-

USDA Food Safety and Inspection Service. (2019). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. CLG-MRM1.08.

-

Waters Corporation. (2020). Determination of Nitrofuran Metabolite Residues in Honey using LC-MS/MS. Application Note.

Sources

Application Notes and Protocols for the Screening of Furaltadone Residues in Aquaculture Products using Competitive ELISA

Introduction: The Furaltadone Challenge in Aquaculture

Furaltadone, a member of the nitrofuran class of synthetic broad-spectrum antibiotics, was historically used in aquaculture to treat and prevent bacterial and protozoan infections.[1][2] However, due to concerns over the carcinogenicity of its residues, the use of furaltadone in food-producing animals has been banned in many countries, including the European Union and the United States.[1][3]

Despite these bans, the illegal use of furaltadone persists due to its low cost and effectiveness. This poses a significant threat to food safety and international trade. Furaltadone is rapidly metabolized in animals, and its residues become covalently bound to tissue proteins. This makes the parent drug undetectable shortly after administration. Therefore, regulatory monitoring focuses on the detection of its major, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][4] The presence of AMOZ in aquaculture products is direct evidence of the illegal use of furaltadone.

Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and high-throughput screening method for detecting AMOZ residues in various aquaculture matrices. This application note provides a comprehensive guide to the principles, protocols, and best practices for the use of competitive ELISA kits for furaltadone (as AMOZ) screening.

Principle of Competitive ELISA for AMOZ Detection

The detection of AMOZ, a small molecule, is typically achieved through a competitive ELISA format. This assay is based on the competition between the AMOZ in the sample and a known amount of enzyme-labeled AMOZ (or an AMOZ-protein conjugate coated on the microplate) for a limited number of specific anti-AMOZ antibody binding sites.

The core principle is an inverse relationship between the concentration of AMOZ in the sample and the intensity of the colorimetric signal.

-

High AMOZ Concentration in Sample: The AMOZ from the sample will bind to most of the available antibody sites. This leaves very few sites for the enzyme-labeled AMOZ to bind. Consequently, after the addition of the substrate, a weak color signal is produced.

-

Low or No AMOZ in Sample: With little or no AMOZ from the sample to compete, the enzyme-labeled AMOZ will bind to a large number of the antibody sites. This results in a strong color signal upon substrate addition.

This relationship allows for the quantification of AMOZ in the sample by comparing the signal intensity to a standard curve generated with known concentrations of AMOZ.

Caption: Competitive ELISA principle for AMOZ detection.

Critical Sample Preparation: Releasing the Marker Residue

The robust and reliable detection of AMOZ begins with a meticulous sample preparation protocol. The primary challenge is the liberation of the protein-bound AMOZ metabolite from the tissue matrix. This is a multi-step process involving homogenization, acid hydrolysis, and derivatization.

1. Homogenization: The initial step is to create a uniform sample matrix. This is crucial for consistent extraction efficiency and reproducibility.

-

Protocol: Accurately weigh a representative portion of the aquaculture sample (e.g., fish or shrimp muscle tissue). Homogenize the sample to a paste-like consistency.

2. Acid Hydrolysis: This is a critical step to cleave the covalent bonds between AMOZ and tissue proteins.

-

Causality: The acidic environment facilitates the hydrolysis of the protein, releasing the AMOZ molecule into the extraction solvent.

-

Protocol: To the homogenized sample, add a defined volume of hydrochloric acid (HCl) solution.[5][6][7]

3. Derivatization: To enhance the stability and improve the immunological recognition of the AMOZ molecule, a derivatization step is employed. This involves reacting the released AMOZ with a derivatizing agent, typically 2-nitrobenzaldehyde (2-NBA).[7] This reaction forms a stable derivative, NP-AMOZ.

-

Causality: The derivatization process creates a more stable molecule with an altered structure that is specifically recognized by the antibodies in the ELISA kit. This step is essential for the specificity and sensitivity of the assay.

-

Protocol: Add the derivatization reagent to the acidified sample mixture. Incubate the mixture under controlled temperature and time to ensure complete derivatization.[5][6][8] Incubation is often performed overnight at 37°C or for a shorter duration at a higher temperature, such as 3 hours at 50°C.[5]

4. Neutralization and Extraction: After derivatization, the acidic mixture is neutralized to prepare for solvent extraction. A liquid-liquid extraction is then performed to isolate the NP-AMOZ derivative from the aqueous phase.

-

Causality: Neutralization is necessary to optimize the partitioning of the NP-AMOZ into the organic solvent. Ethyl acetate is a commonly used solvent due to its polarity, which is suitable for extracting the NP-AMOZ derivative.

-

Protocol:

5. Clean-up and Reconstitution: The collected organic extract is then evaporated to dryness and reconstituted in a buffer compatible with the ELISA assay. A final clean-up step with a non-polar solvent like n-hexane is often included to remove lipids and other interfering substances.

-

Causality: This step concentrates the analyte and removes any residual extraction solvent that might interfere with the antibody-antigen binding in the ELISA plate. The n-hexane wash removes lipophilic components that can cause matrix effects.

-

Protocol:

-

Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

-

Redissolve the residue in a mixture of n-hexane and the ELISA kit's reconstitution buffer.

-

Vortex and centrifuge. The lower aqueous layer, containing the purified NP-AMOZ, is used for the ELISA.[5]

-

Caption: Sample preparation workflow for AMOZ analysis.

Detailed ELISA Protocol

The following is a generalized step-by-step protocol for a competitive ELISA for AMOZ detection. Note: Always refer to the specific instructions provided with your commercial ELISA kit, as incubation times, reagent volumes, and concentrations may vary.

| Reagent/Component | Typical Specification |

| AMOZ Standards | 0, 0.05, 0.15, 0.45, 1.35, 4.05 ppb (ng/mL) |

| HRP-Conjugated Antibody | Ready to use |

| Anti-AMOZ Antibody | Ready to use |

| Substrate (TMB) | Two-component (A and B) |

| Stop Solution | 2M H2SO4 |

| Wash Buffer | Concentrated, dilute before use |

| Microtiter Plate | 96-well, pre-coated with AMOZ-antigen conjugate |

Assay Procedure:

-

Reagent Preparation: Bring all reagents and the microtiter plate to room temperature before use. Prepare the required volume of wash buffer by diluting the concentrate with deionized water.

-

Standard and Sample Addition:

-

Add 50 µL of each AMOZ standard in duplicate to the appropriate wells.

-

Add 50 µL of the prepared sample extracts in duplicate to the sample wells.

-

-

Competitive Reaction:

-

Add 50 µL of the HRP-conjugated anti-AMOZ antibody to each well.

-

Gently mix the plate and incubate for a specified time (e.g., 45-60 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.[9]

-

-

Washing:

-

After incubation, discard the contents of the wells.

-

Wash the plate 4-5 times with the diluted wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it firmly on absorbent paper.

-

Expert Tip: Thorough washing is critical to reduce background noise and ensure accurate results. Inadequate washing is a common source of error in ELISA.

-

-

Substrate Addition and Color Development:

-

Add 100 µL of the TMB substrate solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 15 minutes). A blue color will develop.

-

-

Stopping the Reaction:

-

Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reference reading at 630 nm to correct for any imperfections in the plate.

-

Data Analysis and Interpretation

-

Calculate the Average Absorbance: Determine the average absorbance for each set of duplicate standards and samples.

-

Construct the Standard Curve:

-

Calculate the percentage of binding for each standard using the following formula: % Binding = (Absorbance of Standard / Absorbance of Zero Standard) x 100

-

Plot the percentage of binding against the corresponding AMOZ concentration on a semi-logarithmic graph.

-

-

Determine Sample Concentration:

-

Calculate the percentage of binding for each sample.

-

Interpolate the concentration of AMOZ in the sample from the standard curve.

-

Remember to account for any dilution factors used during sample preparation to obtain the final concentration in the original sample.

-

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.05 - 0.1 ppb |

| Cross-Reactivity (with other nitrofuran metabolites) | < 0.1% |

| Assay Time | ~1.5 - 2 hours |

| Sample Matrix | Fish, Shrimp, Liver, Honey |

Trustworthiness: A Self-Validating System

The reliability of any screening method is paramount. ELISA protocols for furaltadone should be validated to ensure they meet the required performance characteristics. Regulatory bodies like the European Union (Commission Decision 2002/657/EC) and organizations such as AOAC International provide guidelines for the validation of screening methods for veterinary drug residues.[10][11][12]

Key Validation Parameters:

-

Specificity/Selectivity: The ability of the antibody to exclusively bind to AMOZ without significant cross-reactivity with other structurally related compounds or matrix components.

-

Detection Capability (CCβ): The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. For banned substances, the CCβ should be as low as reasonably achievable.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

-

Applicability: The range of aquaculture species and tissue types for which the method is validated.

Laboratories should perform in-house validation or use commercially available kits with comprehensive validation data. Regular participation in proficiency testing schemes is also essential to ensure ongoing performance.

Troubleshooting Common ELISA Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Inactive reagents (expired or improperly stored)- Insufficient incubation times- Errors in reagent addition | - Check reagent expiration dates and storage conditions- Adhere strictly to the protocol's incubation times- Re-run the assay, carefully following each step |

| High Background | - Inadequate washing- Contaminated reagents or buffer- Over-incubation | - Ensure thorough washing between steps- Prepare fresh buffers- Precisely follow the recommended incubation times |

| High Variability (Poor Precision) | - Inconsistent pipetting- Temperature gradients across the plate- Incomplete mixing of reagents | - Calibrate pipettes and use consistent technique- Ensure the plate is at a uniform temperature during incubation- Gently mix the plate after reagent addition |

Conclusion

The competitive ELISA for the detection of the furaltadone metabolite, AMOZ, is a powerful tool for the high-throughput screening of aquaculture products. Its speed, sensitivity, and cost-effectiveness make it an ideal method for regulatory laboratories and food producers to monitor for the illegal use of this banned antibiotic. Adherence to validated protocols, meticulous sample preparation, and a thorough understanding of the assay's principles are essential for generating reliable and defensible results, thereby safeguarding public health and ensuring fair trade practices.

References

-

Furaltadone Metabolite (AMOZ) Rapid Test Kit. (2022). Shenzhen Finder Biotech Co.,Ltd. Retrieved from [Link]

-

Furaltadone Metabolite (AMOZ) ELISA Kit. (2022). Shenzhen Finder Biotech Co.,Ltd. Retrieved from [Link]

-

Technical Manual AMOZ (Nitrofuran Furaltadone) ELISA Kit. Assay Genie. Retrieved from [Link]

-

Competitive ELISA Protocol and Animation. (2023, October 31). Microbe Notes. Retrieved from [Link]

-

Competitive ELISA Protocol. Creative Diagnostics. Retrieved from [Link]

-

AOZ ELISA A competitive enzyme immunoassay for screening and quantitative analysis of AOZ in various matrices. R-Biopharm. Retrieved from [Link]

-

AMOZ ELISA A competitive enzyme immunoassay for screening and quantitative analysis of AMOZ. R-Biopharm. Retrieved from [Link]

-

Detection of Nitrofuran Metabolites in Shrimp. (2017, November 1). FDA. Retrieved from [Link]

-

AMOZ (Nitrofuran Furaltadone) ELISA Kit. (2023, January 9). Elabscience. Retrieved from [Link]

-

Furaltadone. PubChem. Retrieved from [Link]

-

TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. NUCLEUS information resources. Retrieved from [Link]

-

AOAC SMPR® 2020.011 Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Formaline. AOAC International. Retrieved from [Link]

-

Application of EU guidelines for the validation of screening methods for veterinary drugs. Analytica Chimica Acta. Retrieved from [Link]

-

Standard Method Performance Requirements (SMPRs ® ) 2018.010: Screening and Identification Method for Regulated Veterinary Drug Residues in Food Stakeholder Panel Strategic Food Analytical Methods (SPSFAM). ResearchGate. Retrieved from [Link]

-